molecular formula C11H21NO B1400713 N-[(oxan-4-yl)methyl]cyclopentanamine CAS No. 1174669-34-1

N-[(oxan-4-yl)methyl]cyclopentanamine

Cat. No. B1400713
CAS RN: 1174669-34-1
M. Wt: 183.29 g/mol
InChI Key: UOKLKSGUEOEPNY-UHFFFAOYSA-N
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Description

“N-[(oxan-4-yl)methyl]cyclopentanamine” is a chemical compound with the molecular formula C11H21NO . It has a molecular weight of 183.29 .


Molecular Structure Analysis

The InChI code for “N-[(oxan-4-yl)methyl]cyclopentanamine” is 1S/C9H17NO/c1-2-9(1)10-7-8-3-5-11-6-4-8/h8-10H,1-7H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-[(oxan-4-yl)methyl]cyclopentanamine” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not available in the current resources.

Scientific Research Applications

Neurodegenerative Disease Research

A study focused on synthesizing and evaluating a PET tracer for NR2B subunit-containing NMDA receptors. NMDA receptors are crucial for learning and memory, and their overactivation is linked to neurodegenerative disorders such as Alzheimer's disease. The research developed a new PET ligand with high yield, capable of entering the brain and binding to NR2B subunit-containing NMDA receptors in rodents. This development might enable in vivo assessment of NMDA receptor bioavailability, offering insights into neurodegenerative diseases. However, limitations include high sigma-1 receptor binding and potential complications from anesthesia on NMDA receptor function interpretation (Christiaans et al., 2014).

Metal-Based Drug Design

Research on methyl-substituted oxaliplatin analogs, which are used in systemic cancer therapy, highlights their comparative in vitro and in vivo anticancer properties against oxaliplatin. These analogs showed reduced vulnerability to resistance mechanisms, less dependence on immunogenic cell death induction, and notably attenuated adverse effects. This suggests their potential as metal-based anticancer drug candidates with improved therapeutic characteristics for further clinical evaluation (Jungwirth et al., 2012).

Material Science

In material science, a study on the synthesis and structural characterization of cobalt(II), copper(II), and zinc(II) complexes with N,N-bispyrazolylmethylamine ligands demonstrated their potential in catalytic activities, especially in polymerization processes. The cobalt(II) complex exhibited high catalytic activity and produced polymethyl methacrylate (PMMA) with a high molecular weight and narrow polydispersity index, indicating its utility in material synthesis and modification processes (Shin et al., 2016).

Safety And Hazards

The safety information for “N-[(oxan-4-yl)methyl]cyclopentanamine” indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-(oxan-4-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-4-11(3-1)12-9-10-5-7-13-8-6-10/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKLKSGUEOEPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(oxan-4-yl)methyl]cyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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